molecular formula C6H6BrN3O2 B11875356 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

Cat. No.: B11875356
M. Wt: 232.03 g/mol
InChI Key: COXYLUPVMOXLLZ-UHFFFAOYSA-N
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Description

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of a methylamino group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of the pyrimidine ring. Subsequent reactions introduce the methylamino group at the 6-position and the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylamino groups can enhance the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methylamino group at the 6-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H6BrN3O2/c1-8-5-3(7)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)(H,8,9,10)

InChI Key

COXYLUPVMOXLLZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1Br)C(=O)O

Origin of Product

United States

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